molecular formula C13H14N2O2 B13550652 4-Amino-3-(quinolin-2-yl)butanoic acid

4-Amino-3-(quinolin-2-yl)butanoic acid

Cat. No.: B13550652
M. Wt: 230.26 g/mol
InChI Key: XYAAPAWGVWVRSO-UHFFFAOYSA-N
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Description

4-Amino-3-(quinolin-2-yl)butanoic acid is a compound that features a quinoline moiety attached to a butanoic acid backbone with an amino group at the fourth position. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(quinolin-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-3-(quinolin-2-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-(quinolin-2-yl)butanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-(quinolin-2-yl)butanoic acid is unique due to the presence of both an amino group and a butanoic acid side chain, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with biological targets and enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4-amino-3-quinolin-2-ylbutanoic acid

InChI

InChI=1S/C13H14N2O2/c14-8-10(7-13(16)17)12-6-5-9-3-1-2-4-11(9)15-12/h1-6,10H,7-8,14H2,(H,16,17)

InChI Key

XYAAPAWGVWVRSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(CC(=O)O)CN

Origin of Product

United States

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